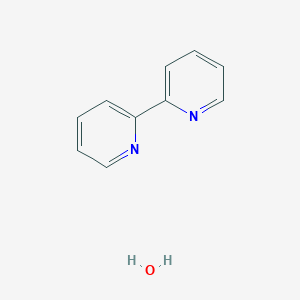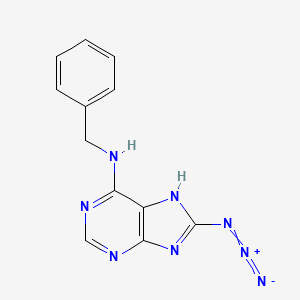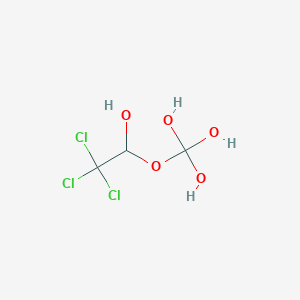
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol is a chemical compound with the molecular formula C3H5Cl3O4. It is known for its unique structure, which includes three chlorine atoms and a hydroxyl group attached to an ethoxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-hydroxyethoxy)methanetriol typically involves the reaction of trichloroacetaldehyde with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation and crystallization techniques.
化学反応の分析
Types of Reactions
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid and other by-products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Trichloroacetic acid and dichloroacetic acid.
Reduction: Dichloroethanol and monochloroethanol.
Substitution: Hydroxyethoxy derivatives and aminoethoxy derivatives.
科学的研究の応用
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2,2,2-Trichloro-1-hydroxyethoxy)methanetriol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction.
類似化合物との比較
Similar Compounds
Trichloroacetic acid: A related compound with similar chemical properties but different applications.
Dichloroacetic acid: Another similar compound with distinct reactivity and uses.
Chloroethanol: A less chlorinated derivative with different chemical behavior.
Uniqueness
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol is unique due to its specific combination of chlorine atoms and a hydroxyl group, which imparts distinctive reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
特性
CAS番号 |
64918-82-7 |
|---|---|
分子式 |
C3H5Cl3O5 |
分子量 |
227.42 g/mol |
IUPAC名 |
(2,2,2-trichloro-1-hydroxyethoxy)methanetriol |
InChI |
InChI=1S/C3H5Cl3O5/c4-2(5,6)1(7)11-3(8,9)10/h1,7-10H |
InChIキー |
LLSUTUBFSZGVCZ-UHFFFAOYSA-N |
正規SMILES |
C(C(Cl)(Cl)Cl)(O)OC(O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


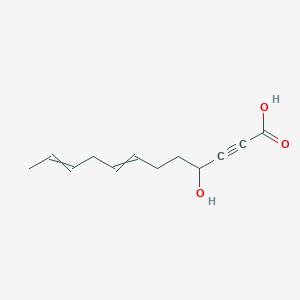
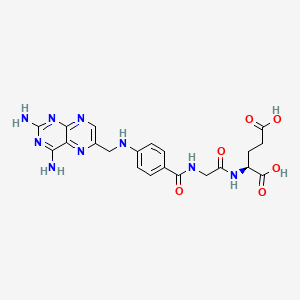
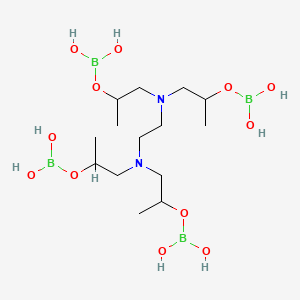
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
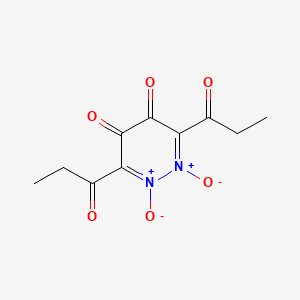
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
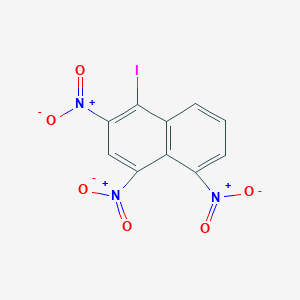


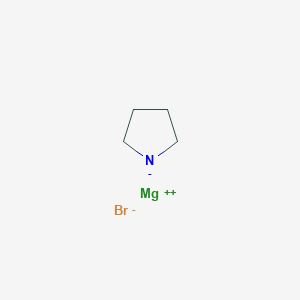

![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
